molecular formula C10H10ClNO4 B13148795 Ethyl 4-chloro-2-methyl-3-nitrobenzoate

Ethyl 4-chloro-2-methyl-3-nitrobenzoate

Cat. No.: B13148795
M. Wt: 243.64 g/mol
InChI Key: KQWVQKVVTLYGAK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methyl-3-nitrobenzoate is a substituted benzoic acid ester characterized by three key functional groups: a chloro (-Cl) substituent at the 4-position, a methyl (-CH₃) group at the 2-position, and a nitro (-NO₂) group at the 3-position of the benzene ring. The ethyl ester moiety (-COOCH₂CH₃) enhances its solubility in organic solvents and modulates its reactivity in synthetic applications.

Properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-3-nitrobenzoate

InChI

InChI=1S/C10H10ClNO4/c1-3-16-10(13)7-4-5-8(11)9(6(7)2)12(14)15/h4-5H,3H2,1-2H3

InChI Key

KQWVQKVVTLYGAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Classical Fischer Esterification

This method adapts the reaction of 4-chloro-2-methyl-3-nitrobenzoic acid with ethanol under acidic conditions. A representative procedure involves:

  • Reactants :
    • 4-Chloro-2-methyl-3-nitrobenzoic acid (1 equiv)
    • Ethanol (5–10 equiv, acting as solvent and reagent)
    • Concentrated sulfuric acid (catalytic, ~5% v/v)
  • Procedure :
    The acid is suspended in ethanol, cooled to 0°C, and treated with sulfuric acid. The mixture is refluxed for 12–24 hours, followed by cooling to precipitate the ester. Purification involves washing with cold ethanol and hexane.

  • Yield : ~75% (extrapolated from analogous 4-chloro-3-nitrobenzoate synthesis).

Catalytic Esterification with Azeotropic Water Removal

Industrial-scale processes often employ water-removal techniques to drive esterification to completion. A patented method uses:

  • Catalyst : Hexafluoropropanesulfonic acid (2.5–3 mol%)
  • Solvent : Toluene or cyclohexane (2:1 v/w relative to acid)
  • Conditions :
    • Temperature: 80–95°C
    • Ethanol addition rate controlled to maintain reflux
    • Continuous distillation of ethanol-water azeotrope

Advantages :

  • Yields ≥94% for analogous ethyl 4-nitrobenzoate
  • Catalyst recyclability (extracted via aqueous phase separation)

Two-Step Nitration and Esterification

For cases where the nitro group is introduced post-esterification:

  • Chlorination and Methylation :
    • Start with 2-methylbenzoic acid
    • Introduce chlorine via electrophilic substitution (e.g., Cl₂/FeCl₃)
  • Esterification :
    • React with ethanol using methods above
  • Nitration :
    • Treat with HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration

Critical Considerations :

  • Nitration regioselectivity depends on directing effects of existing substituents.
  • Ortho/para ratios must be controlled via temperature and nitrating agent strength.

Comparative Analysis of Methods

Parameter Fischer Esterification Catalytic Azeotropic
Yield 75% 94%
Reaction Time 17–24 hours 4–6 hours
Catalyst H₂SO₄ Hexafluoropropanesulfonic acid
Scalability Lab-scale Industrial
Purification Complexity Moderate High (phase separation)

Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve nitrobenzoic acid solubility but risk side reactions.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ion-exchange resins can reduce corrosion issues vs. H₂SO₄.
  • Green Chemistry : Supercritical CO₂ as a solvent alternative for reduced waste.

Analytical Validation

Key characterization data for quality control:

  • Melting Point : Expected range 55–58°C (analogous to ethyl 4-nitrobenzoate).
  • HPLC Purity : ≥98% achievable via recrystallization from methanol.
  • ¹H NMR : Key signals include ethyl quartet (δ 4.3–4.4 ppm) and aromatic protons (δ 7.5–8.2 ppm).

Scientific Research Applications

Ethyl 4-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methyl-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the active carboxylic acid. The molecular targets and pathways involved vary based on the specific application and the derivatives formed.

Comparison with Similar Compounds

Structural Insights

This section evaluates structural analogs and derivatives to highlight substituent effects on physicochemical properties and reactivity.

Substituent-Driven Structural Variations

Table 1: Key Substituted Benzoate Esters and Their Functional Groups
Compound Name Substituents (Positions) Ester Group Key Features Reference
Ethyl 4-chloro-2-methyl-3-nitrobenzoate 4-Cl, 2-CH₃, 3-NO₂ Ethyl Steric hindrance from methyl Target
Ethyl 4-chloro-3-nitrobenzoate 4-Cl, 3-NO₂ Ethyl Planar benzene ring, H-bonding
Ethyl 4-fluoro-3-nitrobenzoate 4-F, 3-NO₂ Ethyl Electron-withdrawing -F substituent
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate 3-NO₂, 4-CH₂COOCH₃ Methyl Extended alkyl chain at 4-position
Ethyl 4-nitrocinnamate 4-NO₂, vinyl linkage Ethyl Conjugated system (cinnamate)

Functional Group Impact

Chloro vs. Fluoro Substituents :

  • The 4-chloro group in the target compound increases lipophilicity compared to 4-fluoro analogs (e.g., ethyl 4-fluoro-3-nitrobenzoate). Chlorine’s larger atomic radius may also influence steric interactions in synthetic pathways .
  • Fluorine’s strong electron-withdrawing nature enhances electrophilic substitution reactivity, whereas chlorine offers moderate electronic effects with greater steric bulk.

This contrasts with unsubstituted analogs like ethyl 4-chloro-3-nitrobenzoate, which exhibit greater conformational flexibility .

Nitro Group at 3-Position :

  • The nitro group is a strong electron-withdrawing group, directing further electrophilic substitutions to the meta and para positions. In ethyl 4-nitrocinnamate, the nitro group conjugated with a vinyl linkage enhances resonance stabilization .

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